molecular formula C20H32O5 B161462 Prostaglandin K1 CAS No. 69413-73-6

Prostaglandin K1

Cat. No.: B161462
CAS No.: 69413-73-6
M. Wt: 352.5 g/mol
InChI Key: KJWZYMMLVHIVSU-IYCNHOCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prostaglandin K1 is a bioactive lipid compound derived from arachidonic acid. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. They are involved in various physiological processes such as inflammation, blood flow, the formation of blood clots, and the induction of labor.

Biochemical Analysis

Biochemical Properties

Prostaglandin K1 plays a role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Cyclooxygenase is involved in the initial steps of prostaglandin synthesis, converting arachidonic acid to prostaglandin H2, which is then further metabolized to various prostaglandins, including this compound . This compound is resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase in vitro, which suggests it may have a prolonged effect compared to other prostaglandins .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of smooth muscle cells, endothelial cells, and platelets. By acting on the Prostaglandin E2 receptor subtype EP1, this compound can modulate intracellular signaling pathways that regulate inflammation, vasodilation, and platelet aggregation . These effects are crucial in maintaining vascular homeostasis and responding to injury or inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific receptors and enzymes. As an agonist of the Prostaglandin E2 receptor subtype EP1, it activates downstream signaling cascades involving G-proteins and second messengers such as cyclic AMP (cAMP). This activation can lead to changes in gene expression and enzyme activity, ultimately influencing cellular responses such as inflammation and vasodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors in determining its long-term effects on cellular function. This compound is known to be resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase, which may contribute to its prolonged activity in vitro . Long-term studies have shown that this compound can maintain its effects on cellular processes such as inflammation and vasodilation over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate inflammation and vasodilation without causing significant adverse effects. At high doses, this compound may induce toxic effects, including excessive vasodilation and hypotension . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to prostaglandin synthesis and degradation. It is synthesized from arachidonic acid through the action of cyclooxygenase and other enzymes. This compound is resistant to degradation by 15-hydroxyprostaglandin dehydrogenase, which may result in prolonged activity and accumulation in tissues . This resistance to metabolism can influence metabolic flux and the levels of other metabolites in the pathway.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. This compound’s resistance to metabolism may also influence its distribution, allowing it to exert prolonged effects in target tissues .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors can direct this compound to specific compartments or organelles within the cell, affecting its activity and function. For example, localization to the plasma membrane can facilitate interactions with cell surface receptors, while localization to the nucleus can influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prostaglandin K1 can be synthesized through a chemoenzymatic process. This involves the use of bromohydrin as a radical equivalent of Corey lactone, which is synthesized in two steps. The chiral cyclopentane core is introduced with high enantioselectivity, and the lipid chains are incorporated through bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .

Industrial Production Methods: Industrial production of prostaglandins typically involves the use of Corey lactone intermediates. The Corey procedure uses δ-lactone and γ-lactone intermediates with stereocenters on the cyclopentane fragment to link the prostaglandin side chains .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin K1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions include various prostaglandin analogs and derivatives, which are used in different therapeutic applications .

Scientific Research Applications

Prostaglandin K1 has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Prostaglandin E1
  • Prostaglandin F2α
  • Prostaglandin I2
  • Thromboxane A2
  • Leukotrienes

Comparison: Prostaglandin K1 is unique in its specific receptor interactions and the physiological responses it mediates. While Prostaglandin E1 and Prostaglandin I2 are primarily involved in vasodilation and inhibition of platelet aggregation, Prostaglandin F2α is more associated with uterine contractions. Thromboxane A2 promotes platelet aggregation and vasoconstriction, whereas leukotrienes are involved in inflammatory responses .

This compound’s distinct receptor interactions and signaling pathways make it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,21H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWZYMMLVHIVSU-IYCNHOCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(=O)CC1=O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401348011
Record name Prostaglandin K1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69413-73-6
Record name Prostaglandin K1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin K1
Reactant of Route 2
Prostaglandin K1
Reactant of Route 3
Prostaglandin K1
Reactant of Route 4
Prostaglandin K1
Reactant of Route 5
Prostaglandin K1
Reactant of Route 6
Prostaglandin K1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.